Halofuginone Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

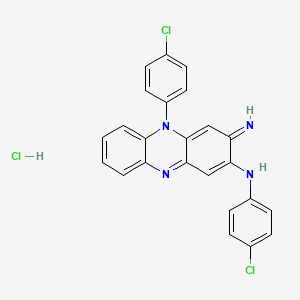

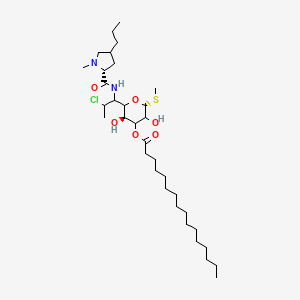

Halofuginona (clorhidrato) es un derivado halogenado sintético de febrifugina, un alcaloide natural de quinazolinona que se encuentra en la hierba china Dichroa febrifuga (Chang Shan). Es conocida por sus potentes actividades biológicas, que incluyen propiedades antifibróticas, antiinflamatorias y anticancerígenas . Halofuginona (clorhidrato) se utiliza principalmente en medicina veterinaria como coccidiostato, pero también tiene un potencial significativo en medicina humana para el tratamiento de diversas enfermedades .

Aplicaciones Científicas De Investigación

Halofuginona (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de halogenación y ciclización.

Biología: Se investiga por sus efectos en las vías de señalización celular y la expresión genética.

Medicina: Se explora su potencial en el tratamiento de la fibrosis, el cáncer y las enfermedades inflamatorias.

Industria: Se utiliza en medicina veterinaria como coccidiostato para prevenir infecciones parasitarias en el ganado .

Mecanismo De Acción

Halofuginona (clorhidrato) ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la Síntesis de Colágeno: Inhibe la síntesis de colágeno tipo I bloqueando la actividad de la prolil-tRNA sintetasa, que es crucial para la producción de colágeno.

Efectos Antiinflamatorios: Reduce la inflamación al inhibir la actividad del factor de crecimiento transformante beta (TGF-β) y otras citocinas proinflamatorias.

Actividad Anticancerígena: Suprime el crecimiento tumoral y la metástasis al inhibir la metaloproteinasa de matriz 2 (MMP-2) y otras enzimas involucradas en la progresión tumoral.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Halofuginone Hydrochloride plays a significant role in various biochemical reactions. It is a competitive inhibitor of prolyl-tRNA synthetase, with a Ki of 18.3 nM . This inhibition disrupts the synthesis of collagen type I by occupying the proline and tRNA binding pockets of the enzyme. Additionally, this compound interacts with matrix metalloproteinase 2 (MMP-2), inhibiting its gene expression and thereby reducing extracellular matrix deposition and cell proliferation .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to suppress tumor progression and metastasis in mice by inhibiting tumor stromal support, vascularization, invasiveness, and cell proliferation . In cellular studies, this compound has demonstrated anti-inflammatory, anti-cancer, and anti-fibrotic effects. It influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of transforming growth factor-beta (TGF-β) and reducing collagen synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By competitively inhibiting prolyl-tRNA synthetase, this compound disrupts the synthesis of collagen type I, leading to reduced extracellular matrix deposition . Additionally, it inhibits the gene expression of matrix metalloproteinase 2 (MMP-2), further contributing to its anti-fibrotic and anti-tumor effects . These actions result in decreased cell proliferation and invasiveness, as well as suppression of tumor progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is readily bioavailable and rapidly absorbed following oral administration . Its half-life ranges from 23.8 to 72.1 hours, indicating its stability and prolonged activity in biological systems . Long-term studies have shown that this compound maintains its inhibitory effects on collagen synthesis and tumor progression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits collagen synthesis and reduces tumor progression without significant adverse effects . At higher doses, toxic effects such as weight loss and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as prolyl-tRNA synthetase and matrix metalloproteinase 2 (MMP-2), inhibiting their activity and gene expression . These interactions lead to reduced collagen synthesis and extracellular matrix deposition. Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of transforming growth factor-beta (TGF-β) and other signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is readily absorbed following oral administration and exhibits a wide volume of distribution . The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in target tissues. These interactions contribute to its therapeutic effects on collagen synthesis and tumor progression .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its inhibitory effects on collagen synthesis and matrix metalloproteinase 2 (MMP-2) gene expression. By targeting these specific sites, this compound effectively modulates cellular processes and exerts its therapeutic effects .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Halofuginona (clorhidrato) se sintetiza mediante un proceso de múltiples etapas a partir de febrifugina. La síntesis implica halogenación, ciclización y otras transformaciones químicas para introducir los grupos funcionales deseados. Los pasos clave incluyen:

Halogenación: Introducción de átomos de bromo y cloro al núcleo de quinazolinona.

Ciclización: Formación de la estructura del anillo de quinazolinona.

Formación de Clorhidrato: Conversión de la base libre a su sal de clorhidrato para mejorar la estabilidad y la solubilidad.

Métodos de Producción Industrial

La producción industrial de Halofuginona (clorhidrato) implica la optimización de la ruta sintética para la fabricación a gran escala. Esto incluye el uso de reactivos rentables, condiciones de reacción eficientes y técnicas de purificación escalables. El proceso está diseñado para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Halofuginona (clorhidrato) se somete a diversas reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno para formar grupos hidroxilo o carbonilo.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno para reducir los grupos funcionales.

Sustitución: Reemplazo de un grupo funcional por otro, como la halogenación.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos de halogenación como bromo y cloro.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados halogenados y compuestos hidroxilados, que son intermediarios en la síntesis de Halofuginona (clorhidrato) .

Comparación Con Compuestos Similares

Halofuginona (clorhidrato) es única en comparación con otros compuestos similares debido a su inhibición específica de la prolil-tRNA sintetasa y la síntesis de colágeno tipo I. Los compuestos similares incluyen:

Febrifugina: El precursor natural de Halofuginona, conocido por sus propiedades antimaláricas.

Derivados de Quinazolinona: Una clase de compuestos con diversas actividades biológicas, que incluyen efectos anticancerígenos y antiinflamatorios.

Halofuginona (clorhidrato) destaca por sus potentes y selectivas actividades biológicas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Propiedades

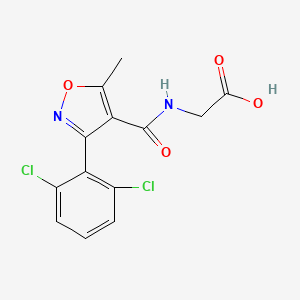

| { "Design of the Synthesis Pathway": "The synthesis of Halofuginone Hydrochloride involves the conversion of the natural product febrifugine into halofuginone, which is then reacted with hydrochloric acid to produce the hydrochloride salt.", "Starting Materials": [ "Febrifugine", "Methyl iodide", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Febrifugine is reacted with methyl iodide and sodium hydroxide to produce 9-methoxy-2-methyl-3-(1-methyl-2-imidazolyl)carbonyl-6H-pyrido[1,2-a][1,2]diazepin-6-one.", "The above product is reduced with sodium borohydride to produce 9-methoxy-2-methyl-3-(1-methyl-2-imidazolyl)carbonyl-6H-pyrido[1,2-a][1,2]diazepin-6-ol.", "The above product is reacted with hydrochloric acid to produce Halofuginone Hydrochloride." ] } | |

Número CAS |

1217623-74-9 |

Fórmula molecular |

C16H18BrCl2N3O3 |

Peso molecular |

451.1 g/mol |

Nombre IUPAC |

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1 |

Clave InChI |

XFFYBQUXAJOKAL-LIOBNPLQSA-N |

SMILES isomérico |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

SMILES canónico |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

Apariencia |

Off-White Solid |

melting_point |

237-242°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

rel-7-Bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone Hydrochloride; 7-Bromo-6-chlorofebrifugine Hydrochloride; HAL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

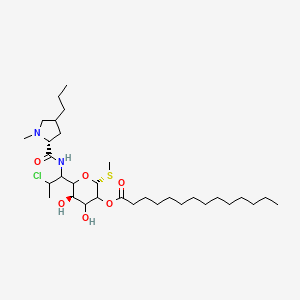

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)